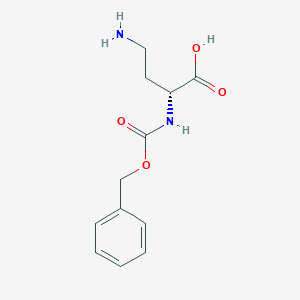

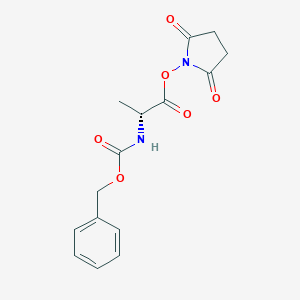

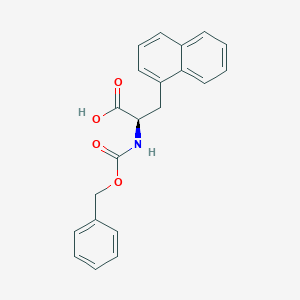

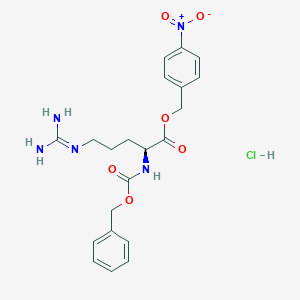

Diethylamine (S)-2-(tritylamino)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethylamine is a secondary amine which belongs to the class of dialkylamines . It’s used in a variety of applications including the manufacturing of DEET (an active ingredient in most insect repellent products), rubber accelerator, and pharmaceuticals . The trityl group (triphenylmethyl) is a common protecting group in organic chemistry, often used in the protection of alcohols.

Synthesis Analysis

Diethylamine can be synthesized from ethanol and ammonia under elevated temperature and pressure . The trityl group can be introduced through various methods, one of which is the reaction of an alcohol with triphenylmethyl chloride.Chemical Reactions Analysis

Amines, including diethylamine, act as nucleophiles due to the presence of a lone pair of electrons on the nitrogen atom . They can react with halogenoalkanes, acyl chlorides, and acid anhydrides .Physical And Chemical Properties Analysis

Diethylamine is a colorless liquid with an ammonia-like odor . It’s miscible with water, alcohol, ether, chloroform, and carbon tetrachloride .科学的研究の応用

Pharmacological Research on Lysergic Acid Diethylamide (LSD)

Lysergic acid diethylamide (LSD), a compound with a structure that includes diethylamine, has been extensively studied for its psychoactive effects. Initially synthesized in 1938, LSD was explored during the 1950s and 1960s for psychiatric research, including "experimental psychosis" and psychotherapeutic procedures. Recent interest in LSD has focused on its potential for elucidating neural mechanisms of consciousness and experimental treatments for conditions like cluster headaches and terminal illness anxiety (Passie et al., 2008).

Environmental Impact of Amines

A review on the concentrations, sources, fate, and toxicity of amines in surface waters highlights the emergence of amine-based post-combustion CO2 capture technologies as new significant sources of environmental amines. This review underscores the importance of understanding the environmental presence and impacts of amines, which could relate to the broader category of compounds including diethylamine derivatives (Poste et al., 2014).

Novel Drug Formulations

Recent advancements in pharmaceutical formulations have explored the use of oleogels as bases for topical applications, including those containing active ingredients like diclofenac diethylamine. The oleogel base offers benefits such as stability, simplicity in manufacturing, and efficacy, which could be relevant for developing formulations with specific compounds like "Diethylamine (S)-2-(tritylamino)propanoate" (Balasubramanian et al., 2012).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-ethylethanamine;(2S)-2-(tritylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2.C4H11N/c1-17(21(24)25)23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20;1-3-5-4-2/h2-17,23H,1H3,(H,24,25);5H,3-4H2,1-2H3/t17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGPLCPGMCXDCL-LMOVPXPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCC.C[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558446 |

Source

|

| Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylamine (S)-2-(tritylamino)propanoate | |

CAS RN |

80514-65-4 |

Source

|

| Record name | N-(Triphenylmethyl)-L-alanine--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。